molecular formula C16H14N4O2 B2761729 (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one CAS No. 129227-25-4

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B2761729
CAS No.: 129227-25-4
M. Wt: 294.314
InChI Key: VOERSBADJAXGQM-LICLKQGHSA-N
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Description

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a hydrazinyl group and a methoxybenzylidene moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-hydrazinylquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in materials science or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzylidene moiety could facilitate binding to hydrophobic pockets, while the hydrazinyl group might form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the hydrazinyl and methoxybenzylidene groups.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline.

    4-Methoxybenzaldehyde: The aldehyde precursor used in the synthesis.

Uniqueness

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to the presence of both the hydrazinyl and methoxybenzylidene groups, which may confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOERSBADJAXGQM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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